Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 2652-27-9
VCID: VC15889421
InChI: InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3
SMILES:
Molecular Formula: C22H20O4
Molecular Weight: 348.4 g/mol

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-

CAS No.: 2652-27-9

Cat. No.: VC15889421

Molecular Formula: C22H20O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- - 2652-27-9

Specification

CAS No. 2652-27-9
Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
IUPAC Name 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone
Standard InChI InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3
Standard InChI Key ACRPAJBIWLUSEP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone, reflects its intricate architecture. The central phenyl ring is substituted at positions 2, 3, and 4 with hydroxyl, phenylmethoxy, and additional phenylmethoxy groups, respectively, while position 1 hosts an acetyl group (COCH3-COCH_3). The spatial arrangement of these substituents significantly influences its chemical reactivity and interaction with biological targets.

Key Structural Features:

  • Phenolic hydroxyl group: Enhances antioxidant potential through hydrogen bonding and free radical scavenging.

  • Benzyl ether moieties: Improve lipid solubility and membrane permeability.

  • Acetyl group: Contributes to electrophilic reactivity, enabling participation in nucleophilic substitution or condensation reactions .

Synthesis and Purification

Synthetic Methodology

The primary synthesis route involves the alkylation of gallacetophenone (2,3,4-trihydroxyacetophenone) with benzyl chloride under controlled conditions:

  • Reagents: Gallacetophenone, benzyl chloride, sodium bicarbonate (base), sodium iodide (catalyst).

  • Solvent System: Acetone and ethanol (3:1 v/v).

  • Conditions: Reflux at 80°C for 12–16 hours.

The reaction selectively substitutes hydroxyl groups at positions 3 and 4 with benzyl ethers, leaving the hydroxyl at position 2 intact. Sodium iodide facilitates the nucleophilic displacement by generating a more reactive benzyl iodide intermediate.

Purification and Characterization

Post-synthesis, the crude product is purified via recrystallization from ethanol, yielding a crystalline solid with a melting point of 114–115°C . Analytical techniques such as HPLC confirm purity (>95%), while 1H^1H and 13C^{13}C NMR spectroscopy validate the structure by identifying proton environments and carbon frameworks .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H20O4C_{22}H_{20}O_4
Molecular Weight348.4 g/mol
Melting Point114–115°C
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Inferred
LogP (Partition Coefficient)~5.0 (estimated)

The compound’s low aqueous solubility and high lipophilicity (LogP ≈ 5.0) suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathways .

Biological Activities and Mechanisms

Antioxidant Activity

The phenolic hydroxyl group at position 2 enables free radical scavenging via hydrogen atom transfer, neutralizing reactive oxygen species (ROS). Comparative studies with flavonoids like 7,8-dihydroxyflavone reveal moderate antioxidant efficacy, likely due to steric hindrance from the bulky benzyl ether groups.

Anticancer Prospects

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing polycyclic ethers and flavonoid derivatives, leveraging its acetyl group for further functionalization .

Biochemical Probes

Its fluorescence properties (under UV light) facilitate tracking in cellular uptake studies, providing insights into drug delivery mechanisms.

Limitations and Challenges

  • Toxicity Concerns: Acute exposure risks include skin/eye irritation and respiratory distress (H302, H315, H319, H335 hazard codes) .

  • Metabolic Instability: Rapid glucuronidation in vivo limits therapeutic utility without structural optimization.

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity
7,8-DihydroxyflavoneFlavonoid backbone, dual hydroxylsPotent antioxidant, neuroprotective
Benzyl tosylateSimple benzyl etherAlkylating agent in synthesis
3',4'-Dibenzyloxy derivativesSimilar substitution patternEnhanced metabolic stability

The benzyl ethers in Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- confer greater stability than 7,8-dihydroxyflavone but reduce hydrogen-bonding capacity, illustrating the trade-off between solubility and reactivity.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl ether chain length to optimize bioavailability.

  • In Vivo Toxicology: Assessing chronic toxicity and organ-specific effects.

  • Nanoparticle Formulations: Encapsulation to improve aqueous solubility and targeted delivery.

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